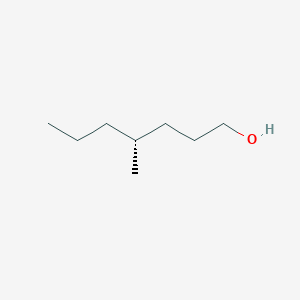

sn-1-O-(geranylgeranyl)glycerol 3-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

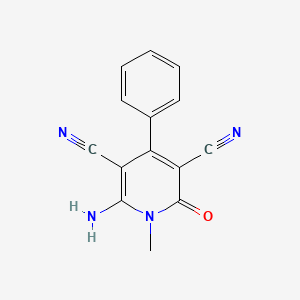

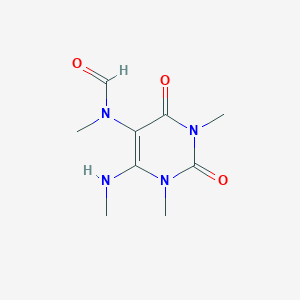

Sn-1-O-(geranylgeranyl)glycerol 3-phosphate is a 3-O-(geranylgeranyl)glycerol 1-phosphate. It is an enantiomer of a sn-3-O-(geranylgeranyl)glycerol 1-phosphate.

Applications De Recherche Scientifique

Enzymatic Functions and Structural Analysis

Crystal Structure and Enzyme Adaptation : The crystal structures of sn-glycerol-1-phosphate complexes of enzymes like (S)-3-O-geranylgeranylglyceryl phosphate synthase from Archaeoglobus fulgidus provide insights into their catalytic mechanisms and adaptations. These enzymes play a critical role in archaeal lipid biosynthesis, demonstrating an ancient fold for an ancient enzyme (Payandeh et al., 2006).

Archaeal Phospholipid Biosynthesis : In Methanogenic Archaea, like Methanothermobacter thermoautotrophicus, enzymes such as CTP:2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate cytidyltransferase are involved in the biosynthesis of archaeal membrane lipids. These enzymes catalyze the formation of CDP-2,3-di-O-geranylgeranyl-sn-glycerol from various reactants, playing a vital role in cellular phospholipid biosynthesis (Morii et al., 2000).

Protein Structure and Function Analysis : The crystal structure of group II (S)-3-O-geranylgeranylglyceryl phosphate synthase from Thermoplasma acidophilum reveals significant insights into substrate recognition and enzyme mechanisms. This analysis contributes to understanding the structure-function relationship of these enzymes (Nemoto et al., 2019).

Cellular and Molecular Biology

Biosynthetic Pathway Reconstruction in Bacteria : The biosynthetic pathway of archaeal membrane lipids was reconstructed in Escherichia coli cells using four archaeal enzymes. This experiment demonstrated the production of archaeal-type lipids in E. coli, shedding light on the metabolic processes and enzyme functions in different organisms (Yokoi et al., 2012).

Role in Plant Biology : sn-Glycerol-3-phosphate acyltransferases (GPATs) in plants, which catalyze the acylation of glycerol-3-phosphate, play significant roles in various lipid biosynthetic pathways and are crucial for plant development. This understanding helps in comprehending the metabolic roles of such enzymes in glycerolipid biosynthesis (Chen et al., 2011).

Evolution and Adaptation

Evolutionary Analysis : The evolutionary history of enzymes like geranylgeranylglyceryl phosphate synthase suggests their significant role in the emergence of Archaea, providing insights into their early evolutionary history and adaptations in enzyme structure and function (Peterhoff et al., 2014).

Stereochemistry and Membrane Biology : Analysis of membrane stereochemistry with homology modeling of sn-glycerol-1-phosphate dehydrogenase elucidates different enantiomeric isomers used in phospholipid backbones in various organisms. This research contributes to understanding the stereochemical aspects of membrane biology (Daiyasu et al., 2002).

Biochemical Mechanisms and Pathways

Geranylgeranylglyceryl Phosphate Synthase Characterization : Characterizing the recombinant geranylgeranylglyceryl phosphate synthase enzyme from Methanobacterium thermoautotrophicum reveals crucial biochemical mechanisms and pathways involved in archaeal membrane lipid biosynthesis (Soderberg et al., 2001).

GPAT Gene Family in Plants : Genome-wide analysis of the Glycerol-3-Phosphate Acyltransferase (GPAT) gene family in plants indicates their evolution, diversification, and functional roles in different metabolic pathways and physiological functions in plants (Waschburger et al., 2018).

Propriétés

Formule moléculaire |

C23H41O6P |

|---|---|

Poids moléculaire |

444.5 g/mol |

Nom IUPAC |

[(2R)-2-hydroxy-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl] dihydrogen phosphate |

InChI |

InChI=1S/C23H41O6P/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)15-16-28-17-23(24)18-29-30(25,26)27/h9,11,13,15,23-24H,6-8,10,12,14,16-18H2,1-5H3,(H2,25,26,27)/b20-11+,21-13+,22-15+/t23-/m1/s1 |

Clé InChI |

BJLPWUCPFAJINB-IGQSPZABSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COC[C@H](COP(=O)(O)O)O)/C)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)O)C)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)

![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)

![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)

![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)

![(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol](/img/structure/B1252950.png)

![8-Chloro-10-[3-(dimethylamino)-2-hydroxypropyl]phenothiazine-2,3-dione](/img/structure/B1252951.png)